Docosanamide Docosanamide Behenamides are primary fatty acid amides, which belong to fatty acyls subclass containing a carboxamide headgroup and an acyl tail with variable carbon length and unsaturation.
Docosanamide, also known as behenamide, belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, docosanamide is considered to be a fatty amide lipid molecule. Docosanamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Docosanamide has been primarily detected in urine. Within the cell, docosanamide is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 3061-75-4
VCID: VC21155991
InChI: InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24)
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)N
Molecular Formula: C22H45NO
Molecular Weight: 339.6 g/mol

Docosanamide

CAS No.: 3061-75-4

Cat. No.: VC21155991

Molecular Formula: C22H45NO

Molecular Weight: 339.6 g/mol

* For research use only. Not for human or veterinary use.

Docosanamide - 3061-75-4

Specification

Description Behenamides are primary fatty acid amides, which belong to fatty acyls subclass containing a carboxamide headgroup and an acyl tail with variable carbon length and unsaturation.
Docosanamide, also known as behenamide, belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, docosanamide is considered to be a fatty amide lipid molecule. Docosanamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Docosanamide has been primarily detected in urine. Within the cell, docosanamide is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 3061-75-4
Molecular Formula C22H45NO
Molecular Weight 339.6 g/mol
IUPAC Name docosanamide
Standard InChI InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24)
Standard InChI Key ORAWFNKFUWGRJG-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)N
Melting Point 110-113°C

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